molecular formula C8H8ClIO2 B12281957 1-Chloro-2,3-dimethoxy-6-iodobenzene

1-Chloro-2,3-dimethoxy-6-iodobenzene

Cat. No.: B12281957
M. Wt: 298.50 g/mol
InChI Key: UHJWMBNJGQCZDQ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethoxy-6-iodobenzene is an aromatic compound with the molecular formula C8H8ClIO2. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, iodine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,3-dimethoxy-6-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-2,3-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3-dimethoxy-6-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2,3-dimethoxy-6-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dimethoxy-6-iodobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,3-dimethoxy-6-iodobenzene is unique due to the presence of both chlorine and iodine atoms along with methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-chloro-1-iodo-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJWMBNJGQCZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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